Castalagin is a naturally occurring hydrolyzable tannin, specifically classified as an ellagitannin. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is primarily found in the wood of oak trees (Quercus spp.) and chestnut trees (Castanea spp.), but it has also been identified in other plant sources like Terminalia ferdinandiana (Kakadu plum) and Lythrum salicaria (purple loosestrife). [, , , , , , , , , , , , , , , , , , , , ] Castalagin is known for its astringent properties and plays a significant role in the organoleptic qualities of oak-matured beverages like wine and whiskey. [, , , ] Additionally, Castalagin has garnered considerable interest in scientific research for its diverse biological activities, including antioxidant, antimicrobial, antiviral, and anticancer properties. [, , , , , , , , , , , , , , ]
Related Compounds
Vescalagin
Compound Description: Vescalagin is a diastereoisomer of castalagin, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of atoms around one or more stereocenters. Like castalagin, it belongs to the class of ellagitannins and is commonly found in oak wood. [, , ] Vescalagin exhibits various biological activities, including antioxidant, antibacterial, and potential anti-amyloidogenic properties. [, , ] Notably, vescalagin shows greater influence on polarity, oxidizability in solution, and thermodegradability compared to castalagin. []
Relevance: Vescalagin's close structural similarity to castalagin makes it highly relevant in comparative studies investigating their respective biological activities and chemical transformations. For instance, both compounds are thermally converted into different products, with vescalagin being more readily transformed into mouth-coating polymers during oak wood toasting. [] Furthermore, vescalagin exhibits higher anti-HSV activity than castalagin, with molecular modeling suggesting that the spatial arrangement of the hydroxyl group at the C1 position in vescalagin might be responsible for this difference. []
Compound Description: Dehydrocastalagin is an oxidation product of castalagin. [, ] It is formed through the oxidation of the pyrogallol ring at the glucose C-1 position of castalagin to a cyclopentenone moiety. [] This compound is considered a transient intermediate in the thermal degradation pathway of castalagin. []
Relevance: Dehydrocastalagin provides insights into the thermal degradation pathway of castalagin, which is a crucial process during oak wood toasting for barrel production. [, ] The formation of dehydrocastalagin highlights the impact of stereochemistry on the thermal transformation of ellagitannins. []
Deoxyvescalagin
Compound Description: Deoxyvescalagin is formed through the reduction of vescalagin during thermal treatment. [] Like dehydrocastalagin, it is considered a transient intermediate in the thermal degradation pathway of vescalagin, ultimately leading to the formation of mouth-coating polymers. [, ]
Relevance: The formation of deoxyvescalagin, as opposed to the dehydrogenated product from castalagin, underscores the influence of stereochemistry at the C1 carbon of the glucose core on the thermal reactivity of these ellagitannins. []
Roburin A
Compound Description: Roburin A is a dimeric ellagitannin composed of two vescalagin units linked through a specific carbon-carbon bond. [, ] It is found in oak wood alongside other ellagitannins. []
Relevance: Roburin A, possessing the same stereochemistry as vescalagin at the C1 position, undergoes a similar thermal transformation, yielding deoxyroburin A. [] This observation further strengthens the link between stereochemistry and reactivity in the thermal degradation of these ellagitannins.
Roburin D
Relevance: Roburin D, with the same C1 configuration as castalagin, undergoes oxidation to form dehydroroburin D upon thermal treatment, mirroring the transformation observed in castalagin. [] This reinforces the understanding of the structure-reactivity relationship in the thermal degradation of ellagitannins.
33-Carboxy-33-deoxyvescalagin
Compound Description: 33-Carboxy-33-deoxyvescalagin is an ellagitannin found in oak wood. [] Upon thermal treatment, it undergoes decarboxylation as a key step in its degradation pathway. []
Relevance: Thermal treatment of 33-carboxy-33-deoxyvescalagin leads to the formation of castalagin, vescalagin, dehydrocastalagin, and deoxyvescalagin. [] This suggests a potential common pathway in the thermal degradation of these ellagitannins.
Compound Description: Grandinin is a monomeric C-glycosidic ellagitannin found in various plant sources, including oak wood. [, , , ] Similar to castalagin and vescalagin, grandinin also contributes to the sensory properties of oak-matured beverages, imparting astringency. [, ]
Relevance: Grandinin, along with castalagin and vescalagin, is studied for its impact on the sensory properties of oak-matured beverages. [, ] Its presence alongside castalagin in oak wood highlights the diversity of ellagitannins contributing to the final sensory profile of these beverages.
Castalin
Compound Description: Castalin is formed from the hydrolysis of castalagin, resulting in the loss of the ellagic acid unit. [] It is considered an intermediate in the formation of mouth-coating polymers during the thermal treatment of castalagin. []
Vescalin
Compound Description: Vescalin, similar to castalin, is formed through the hydrolysis of vescalagin, leading to the loss of the ellagic acid unit. [] Like castalin, it acts as a potential intermediate in the formation of mouth-coating polymers during the thermal treatment of vescalagin. []
Ellagic Acid
Compound Description: Ellagic acid is a phenolic dilactone formed through the hydrolysis of ellagitannins, including castalagin and vescalagin. [, , , ] It is found in oak wood and contributes to the color and potential health benefits of oak-matured beverages. [, ]
Relevance: Ellagic acid, as a hydrolysis product of both castalagin and vescalagin, signifies the potential for further degradation of these ellagitannins during oak aging, impacting the final chemical composition and sensory profile of the beverage. [, ]
β-1-O-Ethylvescalagin
Compound Description: β-1-O-Ethylvescalagin is a derivative of vescalagin formed through the reaction with ethanol. [, ] It is found in oak-matured beverages and contributes to their sensory profile. []
Relevance: The identification of β-1-O-Ethylvescalagin in oak-matured beverages demonstrates the reactivity of ellagitannins like vescalagin during the aging process, leading to the formation of new taste-active compounds. [, ]
Acutissimin A/B
Compound Description: Acutissimin A and B are flavano-C-ellagitannins formed through reactions involving ellagitannins. [] They are found in oak-matured wines and contribute to their sensory properties. []
Epiacutissimin A/B
Compound Description: Similar to acutissimin A/B, epiacutissimin A and B are flavano-C-ellagitannins found in oak-matured wines and contribute to their sensory profile. []
Relevance: The identification of epiacutissimin A/B, along with acutissimin A/B, further highlights the diverse range of flavano-C-ellagitannins formed during oak aging and their potential contribution to the final taste and mouthfeel of the wine. []
Salicarinins A-C
Compound Description: Salicarinins A-C are dimeric C-glycosidic ellagitannins isolated from Lythri herba. [] Salicarinins A and B consist of vescalagin and stachyurin or casuarinin units, respectively, connected through a valoneoyl group. Salicarinin C consists of castalagin and casuarinin units connected through a valoneoyl group. []
1-O-Galloyl Castalagin
Compound Description: 1-O-Galloyl Castalagin is an ellagitannin that is structurally related to castalagin, with an additional galloyl group attached to the glucose core. []
Source
Castalagin is predominantly extracted from oak species, particularly Quercus robur. It can also be found in other plant sources but is most extensively studied in relation to oak wood extracts. The extraction process typically involves the use of solvents like ethanol or water to isolate the compound from the wood matrix.
Classification
In terms of classification, castalagin falls under the category of polyphenols, more specifically ellagitannins. These compounds are characterized by their ability to form complexes with various biological molecules and their antioxidant properties.
Synthesis Analysis
Methods
The synthesis of castalagin can occur through various methods, including extraction from natural sources and synthetic approaches. The extraction process often involves:
Solvent Extraction: Utilizing organic solvents such as ethanol or methanol to dissolve and extract ellagitannins from oak wood.
Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to purify castalagin from complex mixtures obtained during extraction.
Technical Details
The purification process typically involves:
Sample Preparation: The raw extract is filtered and concentrated.
Chromatographic Separation: HPLC using C18 columns allows for the separation of castalagin based on its molecular weight and polarity.
Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the identity and purity of castalagin.
Molecular Structure Analysis
Structure
Castalagin's molecular structure features a complex arrangement of hydroxyl groups attached to a glucose moiety, contributing to its unique properties.
Molecular Formula: C21H20O10
Molecular Weight: Approximately 432.38 g/mol
Data
The structural analysis reveals that castalagin consists of multiple phenolic units linked through C-glycosidic bonds, which significantly influence its reactivity and biological activity.
Chemical Reactions Analysis
Reactions
Castalagin participates in various chemical reactions, particularly those involving oxidation and hydrolysis.
Oxidation Reactions: During processes such as wine aging, castalagin can undergo oxidation, leading to the formation of different phenolic compounds.
Hydrolysis: In aqueous environments, castalagin can hydrolyze to release simpler phenolic compounds, which may exhibit distinct biological activities.
Technical Details
The kinetics of these reactions can be influenced by factors such as temperature, pH, and the presence of other reactive species in the solution.
Mechanism of Action
Process
The mechanism by which castalagin exerts its biological effects involves several pathways:
Antioxidant Activity: Castalagin scavenges free radicals due to its high content of hydroxyl groups.
Antitumor Activity: Research indicates that castalagin can modulate immune responses and alter gut microbiota composition, leading to enhanced antitumor effects in certain cancer models.
Antiviral Effects: Castalagin has demonstrated virucidal activity against herpes simplex virus type 1 (HSV-1), inhibiting viral attachment and replication.
Data
Studies have shown that castalagin's effectiveness in these roles is concentration-dependent and varies with time of exposure.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a brownish powder when isolated.
Solubility: Soluble in water and organic solvents like ethanol.
Chemical Properties
Stability: Castalagin is relatively stable under acidic conditions but may degrade under prolonged exposure to light or heat.
Reactivity: Its multiple hydroxyl groups make it highly reactive towards electrophiles.
Relevant Data or Analyses
Studies have characterized its antioxidant capacity using various assays, confirming its potential health benefits.
Applications
Scientific Uses
Castalagin has several applications in scientific research:
Pharmacology: Investigated for its potential use as an antitumor agent due to its ability to modulate immune responses.
Food Science: Used in wine production for its role in flavor development and preservation due to antioxidant properties.
Microbiome Research: Studies suggest that castalagin can influence gut microbiota composition, which may have implications for health and disease management.
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